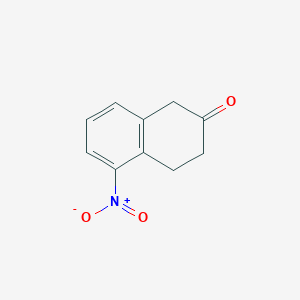
5-Nitro-2-tetralone
Overview
Description
5-Nitro-2-tetralone is an organic compound with the molecular formula C10H9NO3 It is a derivative of tetralone, characterized by the presence of a nitro group at the fifth position of the tetralone ring
Mechanism of Action
Target of Action
Nitro-containing compounds, such as 5-nitro-1,10-phenanthroline, have been found to exhibit activity against mycobacterium tuberculosis
Mode of Action
Nitro-containing compounds often undergo reduction reactions in biological systems, which can lead to the formation of reactive species that interact with cellular targets
Biochemical Pathways
Nitro-containing compounds can interfere with various biochemical pathways depending on their specific targets . More research is needed to identify the specific pathways affected by 5-Nitro-2-tetralone.
Pharmacokinetics
The molecular weight of 19118 g/mol suggests that it could potentially be absorbed and distributed in the body. The nitro group in the compound could undergo metabolic transformations
Result of Action
Nitro-containing compounds can induce various cellular responses, including the induction of autophagy in macrophages . More research is needed to determine the specific effects of this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain enzymes or co-factors could affect the compound’s activity. Additionally, the compound’s stability could be influenced by factors such as pH, temperature, and the presence of other chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-tetralone typically involves the nitration of 2-tetralone. One common method is the nitration using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The reaction is carried out by slowly adding 2-tetralone to the acid mixture while maintaining the temperature below 0°C to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred for a few hours, followed by neutralization and extraction to isolate the product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-tetralone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium methoxide, potassium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 5-Amino-2-tetralone.
Substitution: Various substituted tetralones depending on the nucleophile used.
Oxidation: Tetralone quinones.
Scientific Research Applications
5-Nitro-2-tetralone has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Tetralone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Amino-2-tetralone: The reduced form of 5-Nitro-2-tetralone, with different reactivity and biological properties.
6-Methoxy-2-tetralone: Contains a methoxy group instead of a nitro group, leading to different chemical and biological activities
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other tetralone derivatives .
Properties
IUPAC Name |
5-nitro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTMHJVZTNLVLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80519741 | |
| Record name | 5-Nitro-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89331-01-1 | |
| Record name | 5-Nitro-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 5-nitro-2-tetralone in the synthesis of dihydrolysergic acid?
A1: The paper highlights a novel synthetic route to dihydrolysergic acid, a crucial precursor to ergot alkaloids, utilizing this compound. [] This method offers a significant advantage: it allows for the introduction of diverse substituents in the aromatic ring of the final product. Traditional methods often require tedious protection and deprotection steps for the indole ring, a challenge this approach bypasses. By starting with appropriately substituted 5-nitro-2-tetralones, the synthesis proceeds through a tricyclic isonitrile intermediate, culminating in the indole ring closure as the final step. [] This strategy streamlines the synthesis and opens avenues for creating a range of dihydrolysergic acid derivatives with potentially modified pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







palladium(II) dichloride](/img/structure/B50169.png)
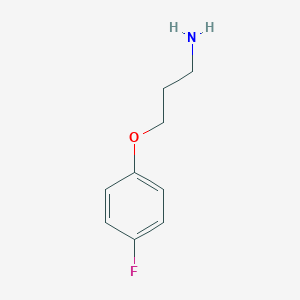
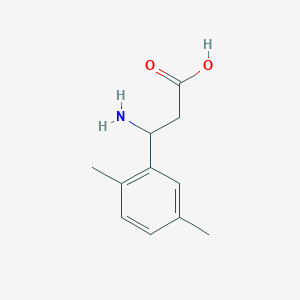
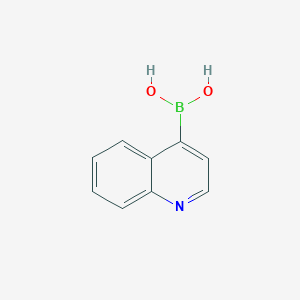
![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)

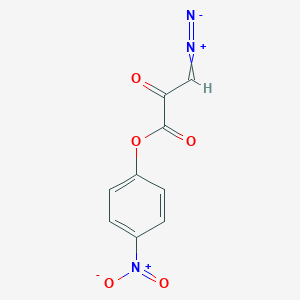
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)

